molecular formula C6H2N2O2Se B15165478 3,4-Dihydroxyselenophene-2,5-dicarbonitrile CAS No. 610307-67-0

3,4-Dihydroxyselenophene-2,5-dicarbonitrile

Cat. No.: B15165478
CAS No.: 610307-67-0
M. Wt: 213.06 g/mol
InChI Key: KVANLZQJJPOTSZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxyselenophene-2,5-dicarbonitrile is a heterocyclic compound featuring a selenophene core substituted with two hydroxyl groups at the 3,4-positions and two cyano groups at the 2,5-positions. The selenophene ring, analogous to thiophene but with selenium replacing sulfur, imparts distinct electronic properties due to selenium’s larger atomic radius and lower electronegativity.

Properties

CAS No.

610307-67-0

Molecular Formula

C6H2N2O2Se

Molecular Weight

213.06 g/mol

IUPAC Name

3,4-dihydroxyselenophene-2,5-dicarbonitrile

InChI

InChI=1S/C6H2N2O2Se/c7-1-3-5(9)6(10)4(2-8)11-3/h9-10H

InChI Key

KVANLZQJJPOTSZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C([Se]1)C#N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile typically involves the reaction of selenophene derivatives with appropriate reagents to introduce the hydroxyl and cyano groups. One common method is the reaction of 3,4-dihydroxy-2,5-dibromoselenophene with copper cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 3,4-Dihydroxyselenophene-2,5-dicarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyselenophene-2,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydroxyselenophene-2,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile involves its interaction with biological molecules through its hydroxyl and cyano groups. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, the cyano groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to anticancer effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties/Activities Reference
3,4-Dihydroxyselenophene-2,5-dicarbonitrile Selenophene 3,4-OH; 2,5-CN High polarity, potential for electronics/pharma
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile Thiophene 3,4-CH3; 2,5-CN Anti-inflammatory, antioxidant
2-Amino-4-ferrocenyl-6-piperidinopyridine-3,5-dicarbonitrile Pyridine NH2, ferrocenyl, piperidine Redox activity, sensor applications
2-Amino-4-(4-fluorophenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile Pyridine NH2, 4-F-C6H4, S-C6H5 hA2B AR partial agonist (IC50: 12 nM)

Research Findings and Implications

  • Electronic Properties: Selenophene’s lower bandgap compared to thiophene suggests superior performance in organic photovoltaics or conductive polymers .
  • Pharmaceutical Potential: Hydroxyl groups may enhance solubility and target binding compared to methyl or halogen substituents in pyridine analogs. However, selenium’s toxicity requires further evaluation .
  • Synthetic Challenges: Direct synthesis routes for the selenophene compound are underexplored. Methods from pyridine derivatives (e.g., CuCN-mediated cyanation ) could be adapted.

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